molecular formula C19H17ClN2 B11417027 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole

Cat. No.: B11417027
M. Wt: 308.8 g/mol
InChI Key: LEQBNMYDEJGTHJ-FMIVXFBMSA-N
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Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group, an ethenyl group, and a methylprop-2-en-1-yl group attached to a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Addition of the Ethenyl Group: The ethenyl group can be added through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired ethenyl group.

    Attachment of the Methylprop-2-en-1-yl Group: This group can be introduced through a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-: This compound shares a similar structure but lacks the benzodiazole ring.

    1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane: Although structurally different, it contains chlorophenyl groups and is used in different applications.

    (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one: This compound has a similar chlorophenyl group and is used in organic synthesis.

Uniqueness

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of the benzodiazole ring, which imparts distinct chemical properties and potential biological activities. Its combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H17ClN2

Molecular Weight

308.8 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-methylprop-2-enyl)benzimidazole

InChI

InChI=1S/C19H17ClN2/c1-14(2)13-22-18-6-4-3-5-17(18)21-19(22)12-9-15-7-10-16(20)11-8-15/h3-12H,1,13H2,2H3/b12-9+

InChI Key

LEQBNMYDEJGTHJ-FMIVXFBMSA-N

Isomeric SMILES

CC(=C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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